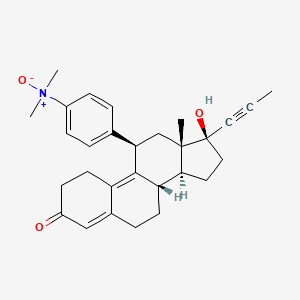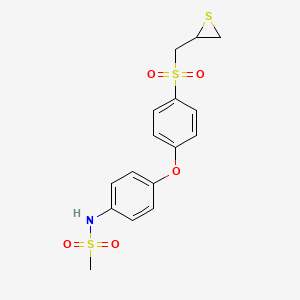
Mifepristone N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mifepristone N-Oxide is a derivative of mifepristone, a well-known antiprogestogen and antiglucocorticoid compound. This compound retains the core structure of mifepristone but includes an additional N-oxide functional group. This modification can influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mifepristone N-Oxide can be synthesized through the oxidation of mifepristone. Common oxidizing agents used for this transformation include hydrogen peroxide (H₂O₂) and peracids. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as titanium silicalite (TS-1) or rhenium-based catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. Continuous flow processes using packed-bed microreactors have been developed to enhance efficiency and safety . These methods ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Mifepristone N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to mifepristone.
Substitution: Nucleophilic substitution reactions can occur at the N-oxide functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), peracids, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Higher oxidized derivatives.
Reduction: Mifepristone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mifepristone N-Oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying N-oxide chemistry.
Biology: Investigated for its effects on cellular processes and gene expression.
Mechanism of Action
Mifepristone N-Oxide exerts its effects by interacting with progesterone and glucocorticoid receptors. The N-oxide functional group can enhance the compound’s binding affinity and selectivity for these receptors. This interaction leads to the inhibition of progesterone and glucocorticoid signaling pathways, resulting in various biological effects such as the induction of uterine contractions and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Mifepristone: The parent compound, known for its antiprogestogen and antiglucocorticoid activities.
N-Demethyl Mifepristone: A metabolite of mifepristone with similar biological activities.
Selective Progesterone Receptor Modulators (SPRM): Compounds like asoprisnil that have mixed agonist-antagonist properties.
Uniqueness
Mifepristone N-Oxide is unique due to the presence of the N-oxide functional group, which can alter its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and selectivity for target receptors, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C29H35NO3 |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
4-[(8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-3-oxo-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-yl]-N,N-dimethylbenzeneamine oxide |
InChI |
InChI=1S/C29H35NO3/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3,4)33/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1 |
InChI Key |
GRLNVOPCHNVDKT-GCNJZUOMSA-N |
Isomeric SMILES |
CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)[N+](C)(C)[O-])C)O |
Canonical SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)[N+](C)(C)[O-])C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5,6,7,8-Tetrahydro-[1,8]naphthyridin-2-YL)-propionic acid methyl ester](/img/structure/B13411539.png)

![1-[Ethoxy(phenyl)methyl]-1H-imidazole](/img/structure/B13411554.png)




![(4Z)-N-(4-chloro-2,5-dimethoxyphenyl)-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene]-3-oxonaphthalene-2-carboxamide](/img/structure/B13411600.png)





![2-Formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-hydrazinecarboxamide](/img/structure/B13411636.png)
